

Application Notes and Protocols for CYH33 in Cancer Cell Lines

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Compound of Interest

Compound Name: CYH33

Cat. No.: B606895

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Introduction

CYH33 is an orally active and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α).^{[1][2][3][4]} The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.^[2]^[5] **CYH33** has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with PIK3CA mutations, which is the gene encoding the p110 α catalytic subunit of PI3K.^{[2][6]} These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **CYH33** in cancer cell lines.

Data Presentation

Table 1: Inhibitory Activity of CYH33 against PI3K

Isoforms

PI3K Isoform	IC50 (nM)
PI3K α	5.9
PI3K β	598
PI3K δ	78.7
PI3K γ	225

Source:^{[1][3]}

Table 2: Anti-proliferative Activity of CYH33 in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell Line	GI50 (μM)
KYSE180	~0.1
KYSE510	~0.5
KYSE450	~1.0
KYSE30	~0.01
EC9706	~1.1
HKU1	~0.8
TE-1	~0.2
TE-10	~0.9

Source:[7]

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

This protocol is to determine the anti-proliferative effect of **CYH33** on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
- **CYH33** (stock solution in DMSO)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Trichloroacetic acid (TCA) solution (10% w/v)

- Tris-base solution (10 mM, pH 10.5)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.
- Treat the cells with a serial dilution of **CYH33** (e.g., 0.001 to 10 μ M) for 72 hours. Include a DMSO-treated control.
- After incubation, fix the cells by gently adding 50 μ L of cold 10% TCA to each well and incubate for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with 100 μ L of 0.4% SRB solution for 30 minutes at room temperature.
- Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Dissolve the bound dye with 200 μ L of 10 mM Tris-base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is to assess the effect of **CYH33** on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

- Cancer cell lines

- Complete growth medium
- **CYH33**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Protein electrophoresis and transfer equipment

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **CYH33** for a specified time (e.g., 2-24 hours).
- Lyse the cells with lysis buffer and collect the total protein.
- Determine protein concentration using a BCA or Bradford assay.
- Separate 20-40 μ g of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis

This protocol is to determine the effect of **CYH33** on cell cycle distribution.[1][6]

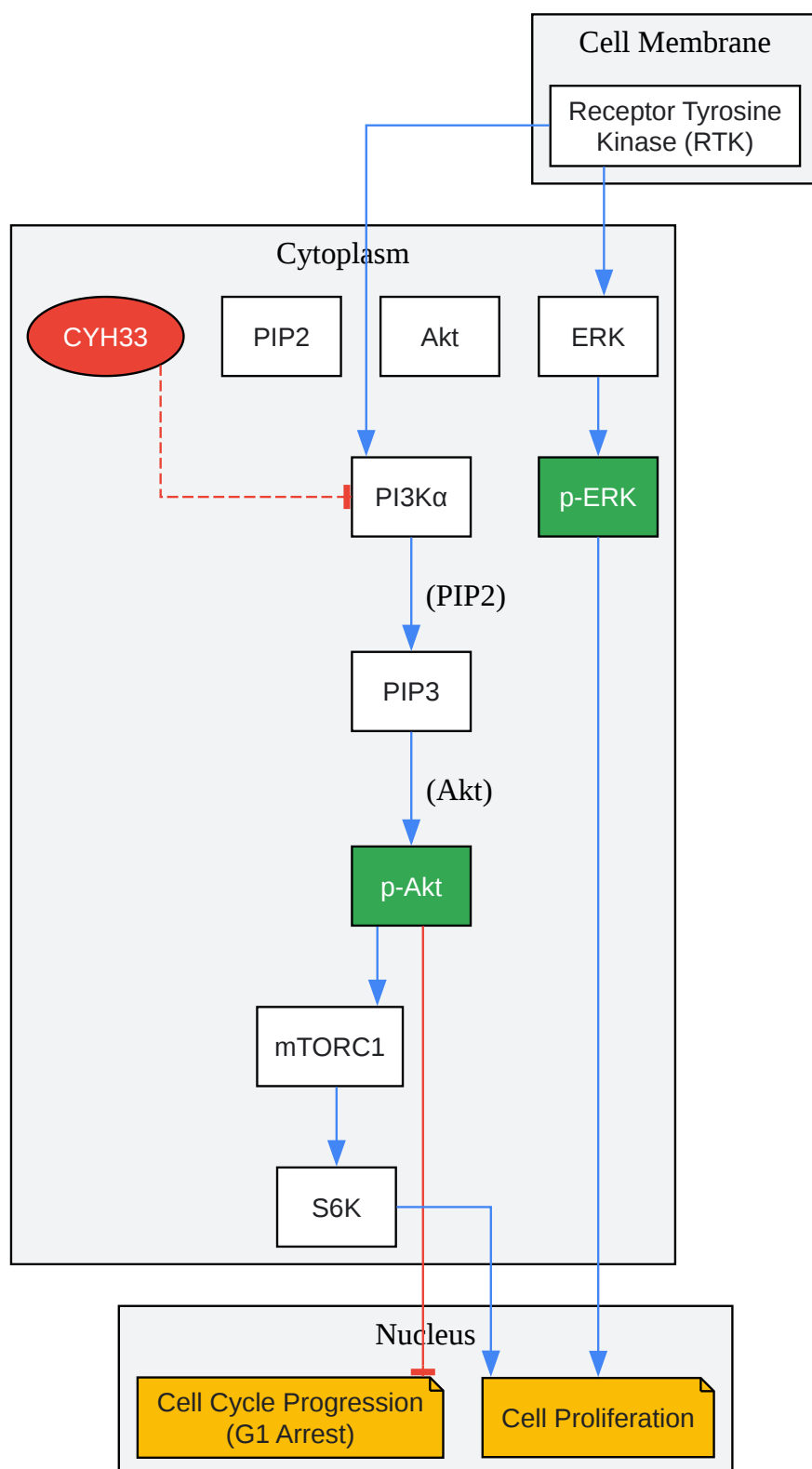
Materials:

- Cancer cell lines
- Complete growth medium
- **CYH33**
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

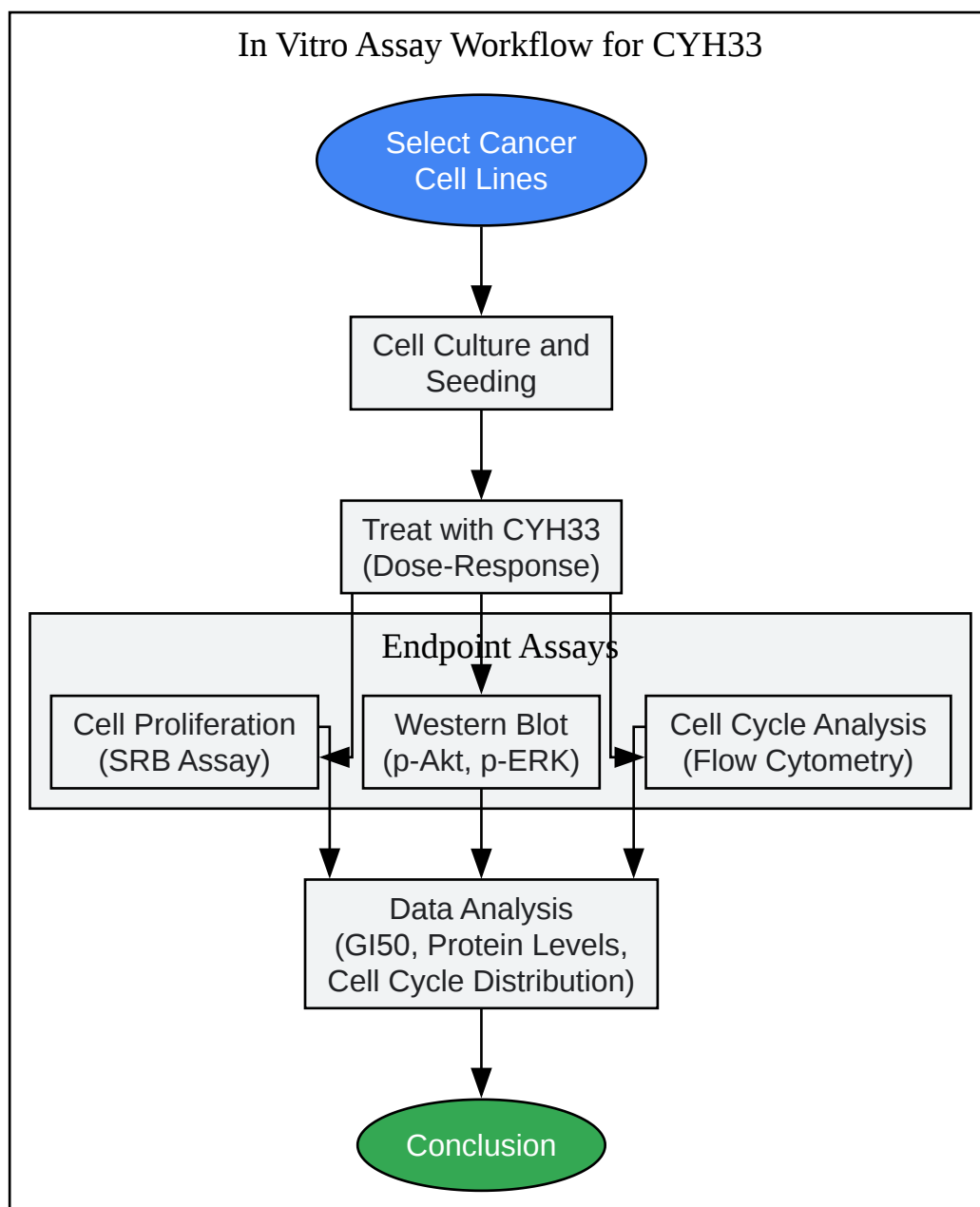
- Seed cells in 6-well plates and treat with **CYH33** for 24-48 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the cell cycle distribution using a flow cytometer.

Visualizations



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Caption: **CYH33** inhibits the PI3K α signaling pathway.



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Caption: General workflow for in vitro evaluation of **CYH33**.

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